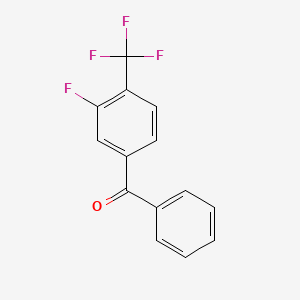

3-Fluoro-4-(trifluoromethyl)benzophenone

Description

Properties

IUPAC Name |

[3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIRNKSQHDWCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372137 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243128-47-4 | |

| Record name | 3-Fluoro-4-(trifluoromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243128-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical properties of 3-Fluoro-4-(trifluoromethyl)benzophenone

An In-depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzophenone: Properties, Synthesis, and Applications

Foreword

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity. This compound emerges as a pivotal building block, offering a synthetically versatile scaffold for the creation of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical and physical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Characteristics

This compound is an aromatic ketone characterized by a benzophenone core substituted with both a fluorine atom and a trifluoromethyl group on one of the phenyl rings. These substitutions create a unique electronic environment that dictates its chemical behavior.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | --INVALID-LINK--methanone |

| CAS Number | 243128-47-4[1][2] |

| Molecular Formula | C₁₄H₈F₄O[1][2] |

| Molecular Weight | 268.21 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(F)(F)F)F[3] |

| InChIKey | MTIRNKSQHDWCIJ-UHFFFAOYSA-N[3] |

The physical properties of this compound are heavily influenced by the two electron-withdrawing groups, which contribute to its solid nature at room temperature and its thermal stability.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | Generic |

| Melting Point | 64-67 °C | [1] |

| Boiling Point | Not well-documented, high boiling expected | - |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Acetone). Insoluble in water. | Generic |

| Storage Temperature | 2-8°C[1] | Generic |

Spectroscopic Profile: A Structural Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following data represents expected values based on its structure and data from analogous compounds.

Table 3: Key Spectroscopic Data

| Technique | Characteristic Peaks and Interpretation |

| ¹H NMR | δ 7.2-8.0 ppm: A complex multiplet region corresponding to the 8 aromatic protons. The protons on the unsubstituted phenyl ring will appear as distinct multiplets. The protons on the substituted ring will show complex splitting patterns due to coupling with each other and with the ¹⁹F nuclei. |

| ¹³C NMR | δ ~195 ppm: Carbonyl carbon (C=O). δ 120-140 ppm: Aromatic carbons. Signals for carbons bonded to fluorine will show characteristic C-F coupling. δ ~123 ppm (quartet): Trifluoromethyl carbon (CF₃), with a typical ¹JCF coupling constant of ~270-280 Hz. |

| ¹⁹F NMR | Two distinct signals expected: One for the single fluorine atom on the ring and one for the trifluoromethyl group. The signals will likely show coupling to each other (⁴JFF). |

| IR Spectroscopy | ~1670 cm⁻¹: Strong C=O (ketone) stretching vibration. ~1250-1000 cm⁻¹: Strong C-F stretching vibrations from both the aryl-F and CF₃ groups. ~3100-3000 cm⁻¹: Aromatic C-H stretching. |

| Mass Spectrometry (EI) | m/z 268: Molecular ion peak [M]⁺. m/z 191: Loss of phenyl group (-C₆H₅). m/z 105: Benzoyl cation [C₆H₅CO]⁺. m/z 77: Phenyl cation [C₆H₅]⁺. |

Protocol: Acquiring and Interpreting NMR Spectra

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region will be crowded. Higher field strength (≥400 MHz) is recommended for better resolution.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is crucial for observing the two distinct fluorine environments and their potential coupling.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a more concentrated sample may be needed to observe the quaternary carbons and the CF₃ quartet clearly.

-

Interpretation Causality: The presence of a carbonyl carbon near 195 ppm confirms the benzophenone core. The quartet in the ¹³C NMR is a definitive signature of the CF₃ group. The ¹⁹F NMR provides unambiguous evidence for the two different fluorine environments, validating the substitution pattern.

Synthesis and Reactivity Profile

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and common method for synthesizing benzophenones is the Friedel-Crafts acylation.[4] For this specific molecule, the reaction involves the acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and an anhydrous solvent like dichloromethane (DCM).

-

Reagent Addition: Cool the suspension to 0°C in an ice bath. Add a solution of 3-fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in DCM dropwise to the stirred suspension.

-

Benzene Addition: Following the formation of the acylium ion complex, add benzene (1.0-1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization.

Synthesis Workflow Diagram

Caption: Friedel-Crafts acylation workflow for synthesis.

Chemical Reactivity

The reactivity is dominated by the ketone and the electron-deficient aromatic ring.

-

Ketone Carbonyl: The carbonyl group is electrophilic and susceptible to nucleophilic attack. It can be readily reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄). It can also undergo reactions with Grignard or organolithium reagents to form tertiary alcohols.

-

Aromatic Rings: The phenyl ring bearing the fluoro and trifluoromethyl groups is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing nature of the substituents. Conversely, it is activated for nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to the activating groups, though the ketone's steric hindrance and electronic effects complicate this. The unsubstituted phenyl ring can undergo typical electrophilic substitution reactions.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile intermediate. The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry.

-

Metabolic Stability: The C-F bond is exceptionally strong. Replacing a metabolically labile group (like a methyl group) with a CF₃ group can block metabolic oxidation, thereby increasing the drug's half-life.[5]

-

Lipophilicity and Permeability: The CF₃ group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and improve bioavailability.[5]

-

Binding Affinity: The high electronegativity of the CF₃ group can alter the electronic profile of a molecule, enabling it to form unique interactions (e.g., dipole-dipole, halogen bonds) with target proteins, potentially increasing binding affinity and potency.[5][6]

-

Bioisosterism: The benzophenone core, and specifically its difluoromethylated derivatives, can act as a bioisostere for other chemical groups, allowing chemists to modulate a compound's properties while retaining its core biological activity.

This building block is therefore crucial for synthesizing novel candidates for a range of therapeutic areas, from oncology to neurodegenerative diseases.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Information:

Protocol: Safe Handling and PPE

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][10]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[7][8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly.[7][8][10]

-

Body Protection: Wear a standard laboratory coat. For larger quantities, consider additional protective clothing.[7]

-

-

Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.[7][8][10] Do not eat, drink, or smoke in the laboratory.[10]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the solid material carefully, avoiding dust generation. Place in a sealed container for disposal.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] Recommended storage is at 2-8°C.[1]

Safe Handling Workflow Diagram

Caption: Standard workflow for safely handling the compound.

References

- 1. This compound CAS#: 243128-47-4 [amp.chemicalbook.com]

- 2. This compound| CAS:#243128-47-4 -Letopharm Limited [letopharm.com]

- 3. PubChemLite - this compound (C14H8F4O) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. jelsciences.com [jelsciences.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

3-Fluoro-4-(trifluoromethyl)benzophenone CAS number and safety data

An In-Depth Technical Guide to 3-Fluoro-4-(trifluoromethyl)benzophenone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated benzophenone derivative of significant interest in contemporary drug discovery and materials science. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering detailed information on its chemical identity, safety, synthesis, and applications.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ketone. The presence of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings imparts unique electronic and lipophilic properties, making it a valuable building block in medicinal chemistry.

CAS Number: 243128-47-4[1]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C14H8F4O | [1] |

| Molecular Weight | 268.21 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 52-53 °C | [2] |

| Boiling Point | 121-123 °C at 1.5 mm Hg | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2][3] |

Safety and Handling

Due to its chemical nature as a substituted aromatic ketone, this compound requires careful handling in a laboratory setting. The safety information provided is based on data for structurally similar compounds, such as 3-(trifluoromethyl)benzophenone and other fluorinated benzophenones.

GHS Hazard Classification:

| Hazard Class | Category | Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Source: GHS classification for 3-(Trifluoromethyl)benzophenone[4][5]

Safe Handling Workflow:

Caption: Workflow for the safe handling of this compound.

First-Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3]

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[5][6]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[5]

Synthesis Protocol

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This common method for preparing benzophenones involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[7]

Reaction Scheme: Friedel-Crafts acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride.

Step-by-Step Methodology:

-

Preparation of 3-Fluoro-4-(trifluoromethyl)benzoyl chloride: This starting material can be synthesized from 3-fluoro-4-(trifluoromethyl)benzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Friedel-Crafts Acylation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) to an excess of dry benzene, which serves as both the reactant and the solvent.

-

Cool the mixture in an ice bath.

-

Slowly add 3-fluoro-4-(trifluoromethyl)benzoyl chloride dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and carefully pour it onto crushed ice with concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery

The incorporation of fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) group, is a widely used strategy in modern drug design.[8][9] These groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug candidate.[10]

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The benzophenone core itself is a structural motif found in some bioactive compounds.[11] The unique substitution pattern of this particular benzophenone derivative makes it a valuable tool for medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds.

Bioisosteric Replacement Strategy:

The diaryl ketone moiety of benzophenone can act as a bioisostere for other chemical groups in drug molecules. A bioisostere is a chemical substituent that can be interchanged with another substituent to produce a compound with similar biological properties. The use of this compound allows for the introduction of a fluorinated phenyl group, which can modulate the pharmacokinetic and pharmacodynamic properties of a parent compound.

Caption: Conceptual diagram of using this compound in drug design.

The trifluoromethyl group is known to be a strong electron-withdrawing group, which can influence the pKa of nearby functional groups and alter the electronic environment of the molecule.[10] This can lead to improved binding to the target protein. Furthermore, the C-F bond is very strong, making the trifluoromethyl group resistant to metabolic degradation, which can increase the half-life of a drug.[10]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a benzophenone core with fluoro and trifluoromethyl substituents provides a versatile platform for the synthesis of novel bioactive molecules. A thorough understanding of its chemical properties, safe handling procedures, and synthetic routes is essential for researchers and scientists working with this compound.

References

- 1. This compound CAS#: 243128-47-4 [amp.chemicalbook.com]

- 2. 3-(TRIFLUOROMETHYL)BENZOPHENONE | 728-81-4 [chemicalbook.com]

- 3. fishersci.pt [fishersci.pt]

- 4. 3-(Trifluoromethyl)benzophenone | C14H9F3O | CID 69766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 11. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 3-Fluoro-4-(trifluoromethyl)benzophenone

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(trifluoromethyl)benzophenone

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of this compound, a compound of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, definitive structural confirmation is the bedrock of any research endeavor. While direct experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. We will detail the expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying chemical principles that govern these spectral signatures. This guide serves as a self-validating reference for scientists synthesizing or working with this compound, enabling them to confirm its identity and purity with confidence.

Introduction and Molecular Structure

This compound (C₁₄H₈F₄O) is a diaryl ketone featuring a complex substitution pattern on one of its phenyl rings.[1] The presence of both a fluorine atom and a trifluoromethyl group introduces significant electronic and structural perturbations, making a multi-technique spectroscopic approach essential for unambiguous characterization. The electron-withdrawing nature of these substituents profoundly influences the chemical environment of the molecule's atoms, which in turn dictates the resulting spectroscopic output.

A logical first step in any spectroscopic analysis is to define the molecular structure and establish a clear numbering system for atomic positions. This provides the necessary framework for assigning signals in the subsequent NMR analysis.

References

An In-depth Technical Guide to the Molecular Structure of [3-Fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and characterization of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone. This compound serves as a significant scaffold in medicinal chemistry, and a thorough understanding of its properties is crucial for its application in drug discovery and development. This document delves into the strategic rationale behind its synthesis via Friedel-Crafts acylation, offers detailed protocols for its purification, and provides an in-depth analysis of its expected spectroscopic signature. By integrating theoretical principles with practical, field-proven insights, this guide aims to equip researchers with the knowledge to confidently synthesize, purify, and characterize this and structurally related molecules.

Introduction: The Significance of Fluorinated Benzophenones in Medicinal Chemistry

Benzophenone and its derivatives are a cornerstone of synthetic and medicinal chemistry, appearing in a vast array of biologically active compounds. The introduction of fluorine-containing substituents, such as the fluoro and trifluoromethyl groups, has become a pivotal strategy in modern drug design. These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.

The subject of this guide, [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone, is a prime example of a strategically functionalized benzophenone. The presence of both a fluorine atom and a trifluoromethyl group on one of the phenyl rings introduces unique electronic and steric properties that are highly sought after in the development of novel therapeutics. This guide will provide a detailed examination of this molecule, from its foundational structure to its synthesis and rigorous analytical characterization.

Molecular Structure and the Influence of Fluoro and Trifluoromethyl Substituents

The molecular structure of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone consists of a central carbonyl group (ketone) linking two phenyl rings. One phenyl ring is unsubstituted, while the other is substituted with a fluorine atom at the 3-position and a trifluoromethyl group at the 4-position.

Caption: Molecular structure of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone.

The strategic placement of these substituents has profound implications:

-

Trifluoromethyl (CF₃) Group: This group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1] It also possesses high lipophilicity, which can enhance a molecule's ability to cross biological membranes.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation and thereby increasing the metabolic stability of the parent molecule.[1]

-

Fluoro (F) Group: The fluorine atom is the most electronegative element, and its presence also imparts a strong electron-withdrawing inductive effect.[3] This can modulate the pKa of nearby functional groups and influence electrostatic interactions with target proteins.[3] The small van der Waals radius of fluorine means it can often replace a hydrogen atom without significant steric hindrance, acting as a "super-hydrogen".

The combination of these two groups on the same aromatic ring creates a highly electron-deficient system, which influences the reactivity of the molecule and its potential interactions in a biological context.

Synthesis via Friedel-Crafts Acylation: A Mechanistic and Practical Overview

The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation .[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]

For the synthesis of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone, the reaction would proceed by the acylation of benzene with 3-fluoro-4-(trifluoromethyl)benzoyl chloride.

The Underlying Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) activates the acyl chloride, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[4]

-

Electrophilic Attack: The π-electrons of the aromatic ring (benzene) act as a nucleophile, attacking the electrophilic acylium ion. This forms a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol (Representative)

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Benzene | C₆H₆ | 78.11 | Anhydrous, used as reactant and solvent. |

| 3-Fluoro-4-(trifluoromethyl)benzoyl chloride | C₈H₃ClF₄O | 242.55 | Highly reactive, handle in a fume hood. |

| Aluminum Chloride | AlCl₃ | 133.34 | Anhydrous, highly hygroscopic and corrosive. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, as a solvent. |

| Hydrochloric Acid | HCl | 36.46 | Concentrated solution for work-up. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution for neutralization. |

| Brine (Saturated NaCl) | NaCl | 58.44 | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |

Procedure:

-

Reaction Setup: All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). Equip a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a gas outlet bubbler (to vent HCl gas into a trap), and a dropping funnel.

-

Charging Reactants: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-fluoro-4-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Benzene: Add anhydrous benzene (1.0 equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, again at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification of the Product

The crude [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone will likely contain unreacted starting materials and side products. Purification is essential to obtain a high-purity compound for further use.

-

Recrystallization: If the crude product is a solid, recrystallization is a common and effective purification method. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be determined experimentally.

-

Column Chromatography: For oily products or to achieve very high purity, silica gel column chromatography is the method of choice. A solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) will be required to separate the product from impurities.

Analytical Characterization: A Spectroscopic Roadmap

Comprehensive spectroscopic analysis is required to confirm the identity and purity of the synthesized [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

-

Aromatic Region (δ 7.0-8.0 ppm): A complex multiplet pattern is expected for the protons on both the unsubstituted and substituted phenyl rings. The protons on the unsubstituted ring will likely appear as a multiplet integrating to 5 hydrogens. The three protons on the substituted ring will show splitting patterns influenced by both the fluorine and the trifluoromethyl group, as well as by each other.

-

Coupling: Expect to see complex spin-spin coupling between adjacent protons and also coupling to the ¹⁹F nucleus.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Carbonyl Carbon (δ ~195 ppm): The ketone carbonyl carbon will appear as a singlet in the downfield region.

-

Aromatic Carbons (δ 120-140 ppm): The aromatic carbons will appear in this region. The carbons attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns due to C-F coupling. The carbon of the CF₃ group will appear as a quartet.

-

Quaternary Carbons: The carbons attached to the carbonyl group and the trifluoromethyl group will be readily identifiable.

-

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.

-

Trifluoromethyl Group: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.

-

Fluoro Group: A multiplet corresponding to the single fluorine atom on the aromatic ring will be observed, with coupling to nearby protons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of [3-fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone (C₁₄H₈F₄O), which is 284.05 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of acylium ions. Expect to see fragment ions corresponding to the benzoyl cation (C₆H₅CO⁺, m/z = 105) and the 3-fluoro-4-(trifluoromethyl)benzoyl cation (C₈H₃F₄O⁺, m/z = 207). Further fragmentation of the aromatic rings may also be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| ~1660 | C=O stretch (ketone) | Strong, sharp absorption |

| 3100-3000 | C-H stretch (aromatic) | Medium to weak absorptions |

| 1600-1450 | C=C stretch (aromatic) | Multiple medium to strong absorptions |

| 1350-1150 | C-F stretch (trifluoromethyl) | Strong, broad absorptions |

| 1250-1000 | C-F stretch (aryl fluoride) | Strong absorption |

Conclusion

[3-Fluoro-4-(trifluoromethyl)phenyl]-phenylmethanone represents a valuable building block in the design of new chemical entities with potential therapeutic applications. A thorough understanding of its molecular structure, the influence of its fluorine-containing substituents, and the practical aspects of its synthesis and characterization are paramount for its effective utilization. This guide has provided a comprehensive overview of these key aspects, grounded in the principles of organic chemistry and supported by established analytical techniques. The provided protocols and spectroscopic interpretations serve as a robust starting point for researchers and drug development professionals working with this and related fluorinated benzophenones.

References

Part 1: The Genesis of a Versatile Scaffold: Discovery and Synthetic Evolution

An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzophenone Derivatives

This guide provides a comprehensive exploration of fluorinated benzophenone derivatives, charting their evolution from early organofluorine chemistry to their current status as a privileged scaffold in drug discovery and materials science. We will delve into the foundational synthetic methodologies, the profound impact of fluorination on molecular properties, and the diverse applications that have emerged as a result. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical class of compounds.

The journey of fluorinated benzophenones is intrinsically linked to the broader history of organofluorine chemistry, which began in the 19th century.[1] The first synthesis of an organofluorine compound by halogen exchange, a foundational technique, was reported by Alexander Borodin in 1862 when he prepared benzoyl fluoride from benzoyl chloride.[1][2] However, it was the strategic incorporation of fluorine into complex organic molecules in the 20th century that unlocked its true potential, driven by the unique properties the fluorine atom imparts.

The benzophenone core, a well-known motif in natural products and synthetic compounds, presented an attractive target for fluorination.[3][4] Early efforts to create these derivatives relied on classical electrophilic aromatic substitution reactions, which laid the groundwork for more sophisticated and precise methods to come.

The Evolution of Synthetic Strategies

The synthetic toolkit for accessing fluorinated benzophenone derivatives has expanded significantly, moving from harsh, often non-selective classical methods to highly controlled, modern catalytic reactions. This progression reflects a paradigm shift in organic synthesis toward efficiency, selectivity, and functional group tolerance.

Classical Methods: The Foundation

The Friedel-Crafts acylation was a primary early method, involving the reaction of a fluorinated benzene derivative with a benzoyl chloride (or vice versa) in the presence of a strong Lewis acid like aluminum chloride.[5][6] While foundational, this method often suffers from a lack of regioselectivity and harsh conditions that limit its applicability to complex molecules.[7] Another key classical approach is the halogen-exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr) where a chloro- or bromo-substituted benzophenone is treated with a fluoride salt, such as potassium fluoride, often at high temperatures.[2][8]

Modern Methods: Precision and Versatility

Contemporary synthesis offers far greater control. The development of electrophilic fluorinating agents (e.g., Selectfluor®) allows for the direct and often milder introduction of fluorine onto electron-rich aromatic rings.[9] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have revolutionized the construction of the biaryl ketone scaffold, allowing for the modular and highly specific assembly of complex fluorinated benzophenones from a wide array of precursors.[3]

Table 1: A Comparative Overview of Key Synthetic Methodologies

| Method | Description | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Electrophilic acylation of a fluoroaromatic ring with a benzoyl halide using a Lewis acid catalyst.[6][10] | Utilizes simple, readily available starting materials. | Harsh conditions, potential for isomer formation, limited functional group compatibility.[7][11] |

| Halogen-Exchange (Halex) | Nucleophilic substitution of an aryl chloride/bromide with a fluoride salt (e.g., KF).[8] | Cost-effective for industrial scale-up. | Requires high temperatures and activated aromatic systems; can lack selectivity. |

| Grignard/Organolithium Addition | Addition of a fluorinated aryl Grignard or organolithium reagent to a benzaldehyde, followed by oxidation.[12] | Good for constructing specific substitution patterns. | Requires strictly anhydrous conditions; sensitive to many functional groups. |

| Cross-Coupling Reactions | Pd- or Cu-catalyzed coupling of an aryl halide/triflate with an organometallic reagent. | High functional group tolerance, excellent modularity and regiocontrol. | Catalyst cost and sensitivity; requires pre-functionalized starting materials. |

| Electrophilic Fluorination | Direct fluorination of a benzophenone scaffold using an electrophilic fluorine source (e.g., N-F reagents).[9] | Milder conditions; can fluorinate electron-rich systems. | Reagents can be expensive; regioselectivity is dependent on substrate electronics. |

Self-Validating Experimental Protocol: Synthesis of 4,4'-Difluorobenzophenone via Friedel-Crafts Acylation

This protocol details a representative synthesis, a method frequently employed for its straightforwardness, and includes the necessary steps for validation and purification.

Materials:

-

Fluorobenzene (anhydrous)

-

4-Fluorobenzoyl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq). Anhydrous DCM is added, and the slurry is cooled to 0°C in an ice bath.

-

Reagent Addition: A solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM is added dropwise to the stirred AlCl₃ slurry. The mixture is stirred for 15 minutes at 0°C.

-

Acylation: Fluorobenzene (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours.

-

Reaction Monitoring (Validation Point 1): The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-fluorobenzoyl chloride spot indicates reaction completion.

-

Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and 2M HCl. This is done cautiously in a fume hood due to HCl gas evolution. The mixture is stirred until all solids dissolve.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2M HCl, water, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude solid is purified by flash column chromatography on silica gel (95:5 Hexanes:EtOAc) or by recrystallization from ethanol.

-

Characterization (Validation Point 2): The identity and purity of the final product, 4,4'-difluorobenzophenone, are confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis. A pure product should have a melting point of 106-107°C.[8]

Causality in Experimental Choices:

-

Anhydrous Conditions: Aluminum chloride is extremely hygroscopic and reacts violently with water. The presence of water would decompose the catalyst and halt the reaction.

-

Lewis Acid Catalyst (AlCl₃): AlCl₃ coordinates to the carbonyl oxygen of the acyl chloride, making the carbonyl carbon highly electrophilic and activating it for the attack by the electron-rich fluorobenzene ring.

-

Acidic Quench: The quench with HCl protonates the aluminum-oxygen complex formed during the reaction, breaking it apart and liberating the benzophenone product. It also neutralizes any remaining AlCl₃.

-

Bicarbonate Wash: The NaHCO₃ wash is essential to remove any residual acidic species from the organic layer before solvent evaporation.

Part 2: The "Fluorine Factor": Properties and Multifaceted Applications

The strategic placement of fluorine atoms on the benzophenone scaffold dramatically alters its physicochemical and biological properties.[13] This "fluorine factor" is the primary driver behind the widespread use of these derivatives in medicinal chemistry and materials science.[12][14]

The Physicochemical Impact of Fluorination

The introduction of fluorine is a powerful tool for fine-tuning molecular characteristics:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often blocks metabolic "soft spots," increasing the half-life of a drug candidate.[13][15]

-

Lipophilicity and Permeability: Fluorine is highly electronegative yet the trifluoromethyl group, for instance, is lipophilic. This dual nature allows chemists to modulate a molecule's lipophilicity (logP), which is critical for its ability to cross cell membranes and interact with biological targets.[15]

-

Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with protein targets. It can also act as a weak hydrogen bond acceptor, enhancing binding affinity and selectivity.[4][13]

-

pKa Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can lower the pKa of nearby acidic or basic groups. This influences a molecule's ionization state at physiological pH, affecting its solubility and target engagement.[15]

Caption: Key property modulations resulting from the fluorination of benzophenones.

Applications Across Scientific Disciplines

The tunable properties of fluorinated benzophenones have made them invaluable in several fields.

Medicinal Chemistry: The benzophenone scaffold is ubiquitous in medicinal chemistry, and its fluorinated derivatives have shown a wide range of biological activities.[3] They have been investigated as:

-

Anticancer Agents: Certain derivatives exhibit potent cytotoxic effects on various cancer cell lines.[3][5]

-

Anti-inflammatory Agents: Fluorinated benzophenones have shown inhibitory activity against pro-inflammatory cytokines like IL-6.[3]

-

Neuroprotective Agents: Derivatives have been developed as inhibitors of enzymes implicated in Alzheimer's disease, such as β-secretase (BACE-1).[3]

-

Antimicrobial and Antiviral Agents: The scaffold has been explored for activity against various microbes and viruses, including HIV.[3][5]

Materials Science and Photochemistry: Benzophenones are potent photoinitiators, capable of absorbing UV light to generate radicals that initiate polymerization. Fluorination can enhance their photostability and tune their absorption spectra.[12][16] Recently, perfluoropolyether-benzophenone materials have been developed as highly durable, anti-reflective, and anti-contamination coatings, demonstrating their utility in advanced materials.[17]

Part 3: The Horizon: Future Directions and Innovations

The field of fluorinated benzophenone derivatives continues to advance, driven by new challenges in medicine and materials science.

Workflow: Rational Design of Next-Generation Derivatives The development of new fluorinated benzophenone-based drugs or materials follows an iterative, rational design process.

Caption: A typical workflow for the rational design and optimization of novel derivatives.

Future research will likely focus on developing novel bioisosteres for the benzophenone core to improve pharmacological properties, creating more efficient and environmentally friendly synthetic methods, and exploring their application in cutting-edge areas like photodynamic therapy and advanced polymer science.[6][18] The rich history and continued innovation surrounding fluorinated benzophenone derivatives ensure their place as a cornerstone of modern chemical science for the foreseeable future.

References

- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 5. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 6. US20200262776A1 - New Process for the Manufacture of Fluorinated Benzenes and Fluorinated Benzophenones, and Derivatives Thereof - Google Patents [patents.google.com]

- 7. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]

- 8. EP0101760A1 - Process for producing fluorobenzophenone derivatives - Google Patents [patents.google.com]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. CN106045828A - Preparation method of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 11. CN104610035A - Method for preparing high-purity 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 12. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 3-Fluoro-4-(trifluoromethyl)benzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(trifluoromethyl)benzophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on one of the phenyl rings, imparts distinct physicochemical properties that are critical for its application in drug design and as a building block in organic synthesis. Understanding these properties, particularly the melting and boiling points, is fundamental for its handling, purification, and reaction optimization. This guide provides a detailed overview of the key physical characteristics of this compound, supported by available data and methodologies for its assessment.

Core Physicochemical Properties

The physical state and thermal behavior of a compound are dictated by its intermolecular forces, which are in turn influenced by its molecular structure. In the case of this compound, the presence of the highly electronegative fluorine and trifluoromethyl groups introduces strong dipole-dipole interactions, which significantly affect its melting and boiling points compared to unsubstituted benzophenone.

Data Summary

A compilation of the available physical property data for this compound is presented below for easy reference.

| Physical Property | Value | Source(s) |

| Melting Point | 64-67 °C | [1] |

| Boiling Point | 324 °C at 760 mmHg | [2] |

| Density | 1.306 g/cm³ | [2] |

| Flash Point | 124.3 °C | [2] |

| Storage Temperature | 2-8 °C | [1] |

Experimental Determination of Thermal Properties

The accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following section outlines the standard experimental protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this occurs over a narrow range. The reported melting point of 64-67 °C for this compound indicates a relatively pure sample.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded. This range is the melting point of the compound.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly dependent on the atmospheric pressure. The reported boiling point of 324 °C at 760 mmHg (atmospheric pressure at sea level) is a key identifier for this compound.

Methodology: Distillation

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction: The liquid this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Vaporization and Condensation: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

-

Boiling Point Reading: The temperature at which a steady stream of distillate is collected is recorded as the boiling point.

Caption: Experimental Setup for Boiling Point Determination.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The benzophenone core provides a rigid aromatic framework. The fluorine atom at the 3-position and the trifluoromethyl group at the 4-position introduce significant electronic effects. The high electronegativity of these substituents creates a strong dipole moment in the molecule, leading to enhanced intermolecular dipole-dipole interactions. These stronger forces, compared to those in unsubstituted benzophenone, require more thermal energy to overcome, resulting in a higher melting and boiling point.

Conclusion

The melting and boiling points are critical physical constants for this compound, providing essential information for its purification, handling, and use in synthetic applications. The data presented in this guide, along with the outlined experimental methodologies, offer a comprehensive resource for researchers and professionals working with this important fluorinated compound.

References

thermodynamic stability of 3-Fluoro-4-(trifluoromethyl)benzophenone

An In-depth Technical Guide to the Thermodynamic Stability of 3-Fluoro-4-(trifluoromethyl)benzophenone

This guide provides a comprehensive technical framework for evaluating the . It is designed for researchers, chemists, and drug development professionals who require a deep understanding of the molecule's intrinsic stability to inform decisions in synthesis, formulation, storage, and regulatory compliance. Rather than a simple data sheet, this document outlines the scientific rationale and experimental strategies necessary for a thorough stability assessment.

Introduction: The Significance of Fluorinated Benzophenones

This compound belongs to a class of highly functionalized aromatic ketones. The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in medicinal chemistry to enhance critical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2] The trifluoromethyl group, in particular, is prized for its ability to increase resistance to oxidative metabolism and improve cell membrane penetration.[2][3] Consequently, understanding the thermodynamic stability of this molecule is paramount, as it dictates its shelf-life, degradation pathways, and suitability as an intermediate or active pharmaceutical ingredient (API).

This guide will explore the structural features governing the stability of this compound, present a robust experimental workflow for its quantitative assessment, and discuss the theoretical approaches that can complement empirical data.

Molecular Structure and Physicochemical Profile

The inherent stability of a molecule is fundamentally linked to its structure. The subject molecule combines a benzophenone core with two potent electron-withdrawing groups on one of the phenyl rings.

Caption: 2D Structure of this compound.

The key stability-influencing features are:

-

Aromatic Systems: The two phenyl rings provide significant resonance stabilization.

-

Carbon-Fluorine Bonds: The aryl C-F and the C-F bonds within the trifluoromethyl group are exceptionally strong and have high bond dissociation energies, conferring high resistance to thermal and chemical cleavage.[1]

-

Electron-Withdrawing Effects: Both the fluorine atom and the CF3 group are strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the central carbonyl group.

A summary of its known physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 243128-47-4 | [4] |

| Molecular Formula | C₁₄H₈F₄O | [4][5] |

| Molecular Weight | 268.21 g/mol | [4][6] |

| Melting Point | 64-67 °C | [4] |

| Appearance | Solid | [7] |

| Storage Temperature | 2-8 °C | [4] |

Framework for Thermodynamic Stability Assessment

A comprehensive evaluation of thermodynamic stability requires a multi-faceted approach, combining thermal analysis, forced degradation studies, and analytical quantification. This section details the requisite experimental protocols.

Caption: Workflow for Thermodynamic Stability Assessment.

Thermal Analysis

Thermal analysis provides critical information on decomposition temperatures and phase behavior.

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of thermal decomposition.

-

Methodology:

-

Instrument: Calibrated Thermogravimetric Analyzer.

-

Sample: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

-

Atmosphere: Purge with inert nitrogen gas at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically defined as the temperature at which 5% mass loss occurs (T₅).

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective: To identify melting point, purity, and other thermally-induced transitions.

-

Methodology:

-

Instrument: Calibrated Differential Scanning Calorimeter.

-

Sample: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

-

Atmosphere: Purge with inert nitrogen gas at 50 mL/min.

-

Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to a temperature below the decomposition onset found by TGA (e.g., 250 °C) at a rate of 10 °C/min.

-

Data Analysis: Record the heat flow. The sharp endotherm corresponds to the melting point. The absence of other significant thermal events prior to decomposition suggests good thermal stability in the solid state.

-

Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products and pathways, which is a cornerstone of pharmaceutical development.

Protocol 3: Comprehensive Stress Testing (Based on ICH Q1A Guidelines)

-

Objective: To assess stability under hydrolytic, oxidative, and photolytic stress.

-

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 80 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 80 °C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

-

Thermal Degradation (Solution): Heat the stock solution at 80 °C for 24 hours.

-

Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) and analyze immediately via HPLC-UV.

-

Analytical Quantification and Identification

Protocol 4: HPLC Method for Stability Assessment

-

Objective: To separate the parent compound from its degradation products and quantify its purity.

-

Methodology:

-

System: High-Performance Liquid Chromatography with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Quantification: Calculate the percentage of the parent peak area relative to the total peak area to determine the extent of degradation.

-

Anticipated Stability Profile and Degradation Pathways

The combination of two aromatic rings and strong C-F bonds suggests that this compound is a highly stable molecule.

Caption: Key Molecular Features Driving Thermodynamic Stability.

-

Thermal Stability: TGA analysis is expected to show an onset of decomposition well above 200 °C. The molecule's high molecular weight and robust structure contribute to low volatility and high thermal resistance.

-

Hydrolytic Stability: The benzophenone core is generally stable to hydrolysis. The electron-withdrawing groups may slightly activate the carbonyl carbon, but significant degradation under neutral pH is unlikely. Forced acidic or basic conditions may induce slow hydrolysis.

-

Oxidative Stability: The molecule is anticipated to be highly resistant to oxidation due to the deactivating effect of the fluorine and CF3 groups on the aromatic ring.

-

Potential Decomposition: Under extreme thermal stress (>800 °C), decomposition is likely to fragment the molecule, potentially generating hazardous byproducts like hydrogen fluoride (HF) and various carbon oxides.[7][8] In forced degradation studies, cleavage at the carbonyl bridge or reactions on the unsubstituted phenyl ring are the most probable pathways.

Conclusion

This compound is predicted to be a thermodynamically stable compound, a direct consequence of the intrinsic strength imparted by its fluorinated substituents and aromatic nature. This inherent stability is a significant asset for its application in drug development and fine chemical synthesis.

A rigorous experimental evaluation, following the thermal analysis and forced degradation workflows detailed in this guide, is mandatory for a complete stability profile. The resulting data is crucial for determining appropriate storage conditions, predicting shelf-life, identifying potential degradants for toxicological assessment, and fulfilling regulatory requirements. This systematic approach ensures that the stability characteristics of this valuable building block are thoroughly understood and documented.

References

- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 243128-47-4 [amp.chemicalbook.com]

- 5. This compound| CAS:#243128-47-4 -Letopharm Limited [letopharm.com]

- 6. scbt.com [scbt.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 3-Fluoro-4-(trifluoromethyl)benzophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction: A Modern Building Block for Complex Molecules

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and fluorinated groups into organic molecules is a cornerstone of modern molecular design.[1] The benzophenone scaffold itself is a ubiquitous and versatile structure found in numerous pharmacologically active compounds and marketed drugs, prized for its role in creating molecules with anticancer, anti-inflammatory, and antiviral properties.[2] The compound 3-Fluoro-4-(trifluoromethyl)benzophenone represents a powerful convergence of these two motifs. It is a highly functionalized building block engineered for advanced organic synthesis.

The presence of both a fluorine atom and a potent electron-withdrawing trifluoromethyl (CF₃) group on one of the phenyl rings dramatically influences the molecule's electronic properties and reactivity.[3] The CF₃ group, in particular, is invaluable in drug design for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][3][4] This guide provides an in-depth exploration of the synthetic applications, reaction protocols, and underlying chemical principles for leveraging this compound in your research.

Physicochemical Properties and Electronic Profile

The unique reactivity of this compound stems from the synergistic electronic effects of its substituents. The trifluoromethyl and fluoro groups are strongly electron-withdrawing, which deactivates the substituted phenyl ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr) . The fluorine atom at the 3-position is thus primed to act as an effective leaving group when attacked by a suitable nucleophile. Furthermore, the electron-withdrawing nature of these groups enhances the electrophilicity of the ketone's carbonyl carbon, making it more susceptible to attack by nucleophiles like Grignard reagents or reducing agents.

| Property | Value |

| Molecular Formula | C₁₄H₈F₄O[5] |

| Molecular Weight | 268.21 g/mol |

| Monoisotopic Mass | 268.05112 Da[5] |

| Appearance | Crystalline solid (typical) |

| Melting Point | 52-53 °C (for the related 3-(trifluoromethyl)benzophenone)[6] |

| XlogP (predicted) | 4.2[5] |

| InChIKey | MTIRNKSQHDWCIJ-UHFFFAOYSA-N[5] |

Core Synthetic Applications & Strategic Workflows

This compound is a versatile precursor for a range of molecular scaffolds. Its two primary reaction centers—the activated C-F bond and the carbonyl group—allow for orthogonal synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most valuable transformation for this reagent. The electron-deficient aromatic ring allows for the displacement of the fluoride ion by a variety of nucleophiles. This reaction is central to building complex molecules, particularly in pharmaceutical development where the introduction of amine or ether functionalities is common.

Causality: The reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing trifluoromethyl and benzoyl groups stabilize the intermediate negative charge (the Meisenheimer complex) through resonance and inductive effects, thereby lowering the activation energy for the reaction and facilitating the displacement of the fluoride.

Carbonyl Group Transformations

The benzophenone core provides a reactive handle for constructing new stereocenters and expanding the molecular framework.

-

Reduction to Secondary Alcohols: The ketone can be easily reduced to the corresponding diphenylmethanol derivative using standard reducing agents like sodium borohydride. This introduces a chiral center and a hydroxyl group that can be used for further functionalization (e.g., esterification, etherification).

-

Addition of Organometallics: Grignard or organolithium reagents add to the carbonyl to form tertiary alcohols. This is a powerful C-C bond-forming reaction that allows for the introduction of diverse alkyl, aryl, or vinyl groups.

Bioisosteric Design

In drug discovery, replacing a chemical moiety with a bioisostere—a group with similar physical or chemical properties that confers advantageous pharmacological attributes—is a key strategy.[7] The 3-fluoro-4-(trifluoromethyl)phenyl group can serve as a bioisostere for other substituted phenyl rings, offering a unique profile of metabolic stability and receptor-binding interactions.[3][7]

Experimental Protocols

Disclaimer: These protocols are representative and should be performed by trained personnel in a properly equipped chemical laboratory. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of a Diarylether via SNAr Reaction

This protocol details the synthesis of (4-methoxyphenyl)(3-(4-methoxyphenoxy)-4-(trifluoromethyl)phenyl)methanone, a representative diarylether, via a nucleophilic aromatic substitution reaction.

Materials:

-

This compound (1.0 eq)

-

4-Methoxyphenol (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Round-bottom flask and reflux condenser

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 2.68 g, 10.0 mmol), 4-methoxyphenol (1.49 g, 12.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

-

Add anhydrous DMF (e.g., 40 mL) to the flask via syringe.

-

Equip the flask with a reflux condenser and stir the mixture at 90-100 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzophenone is consumed (typically 4-8 hours).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (approx. 200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diarylether product.

Protocol 2: Reduction of the Carbonyl Group to a Secondary Alcohol

This protocol describes the reduction of this compound to the corresponding secondary alcohol.

Materials:

-

This compound (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (e.g., 2.68 g, 10.0 mmol) in methanol (50 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath with gentle stirring.

-

Slowly add sodium borohydride (0.57 g, 15.0 mmol) to the solution in small portions. Caution: Hydrogen gas is evolved.

-

After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases and the solution is slightly acidic.

-

Remove most of the methanol under reduced pressure.

-

Add water (50 mL) and extract the product with dichloromethane (3 x 40 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 40 mL) and then with brine (1 x 40 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude alcohol.

-

The product can be further purified by recrystallization or silica gel chromatography if necessary.

Conclusion

This compound is more than a simple ketone; it is a strategically designed synthetic intermediate. Its dual reactive sites, governed by the powerful electronic influence of its fluoro and trifluoromethyl substituents, provide chemists with a versatile platform for constructing complex molecular architectures. The protocols and principles outlined in this guide serve as a starting point for researchers aiming to incorporate this valuable building block into their synthetic programs, particularly in the pursuit of novel therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C14H8F4O) [pubchemlite.lcsb.uni.lu]

- 6. 3-(TRIFLUOROMETHYL)BENZOPHENONE | 728-81-4 [chemicalbook.com]

- 7. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 3-Fluoro-4-(trifluoromethyl)benzophenone in the Synthesis of Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Therapeutic Potential with a Fluorinated Benzophenone Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Among the vast arsenal of fluorinated building blocks, 3-Fluoro-4-(trifluoromethyl)benzophenone has emerged as a particularly valuable synthon for the construction of complex and biologically active molecules. This application note provides a comprehensive overview of the utility of this compound in API synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.